molecular formula C25H27N5O4 B133706 N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide CAS No. 155204-27-6

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B133706
CAS No.: 155204-27-6
M. Wt: 461.5 g/mol
InChI Key: QWAMQPRHXWOEJC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-34-23-7-3-2-6-22(23)28-17-14-27(15-18-28)16-19-29(24-8-4-5-13-26-24)25(31)20-9-11-21(12-10-20)30(32)33/h2-13H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAMQPRHXWOEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide, commonly referred to as Nitro-MPPF, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, molecular properties, and biological activities, supported by relevant data tables and findings from various studies.

Molecular Properties

The molecular formula of Nitro-MPPF is C25H27N5O4C_{25}H_{27}N_{5}O_{4}, with a molar mass of approximately 461.51 g/mol. The compound is characterized as a yellow solid with a purity of at least 95% . Its structure features a piperazine ring, which is known to influence its biological activity.

Synthesis

Nitro-MPPF can be synthesized through various methods involving the reaction of piperazine derivatives with substituted benzamides. The synthesis process typically involves several steps, including protection and deprotection strategies to ensure the stability of functional groups throughout the reaction .

1. Serotonin Receptor Activity

Nitro-MPPF has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A subtype. Research indicates that it acts as a selective antagonist, which may have implications in treating anxiety and depression-related disorders. For instance, derivatives of similar structures have shown promising results in inhibiting serotonin uptake .

2. Kinase Inhibition

Recent studies have evaluated Nitro-MPPF’s potential as a kinase inhibitor. It has been tested against various protein kinases, showing significant inhibitory effects on targets such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). The compound demonstrated inhibition percentages ranging from 21% to 92%, depending on the concentration and specific target kinase .

Target Kinase Inhibition (%) at 10 nM
EGFR91%
PDGFR67%
HER-4Comparable to imatinib
VEGFR216% - 48%

3. Anticancer Activity

Nitro-MPPF has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that it can induce apoptosis and inhibit tumor growth effectively. For example, it was reported that Nitro-MPPF led to significant reductions in tumor sizes in animal models .

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, Nitro-MPPF exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating its potential as an anticancer agent. Flow cytometry analysis revealed that the compound effectively accelerated apoptosis in these cells .

Case Study 2: Serotonin Receptor Binding
A binding affinity study demonstrated that Nitro-MPPF has a high selectivity for the 5-HT1A receptor compared to other serotonin subtypes, suggesting its utility in developing treatments for mood disorders .

Scientific Research Applications

Neuroimaging

One of the primary applications of Nitro-MPPF is as a precursor for the radiotracer 18F-MPPF, which is utilized in Positron Emission Tomography (PET) imaging. This radioligand specifically binds to serotonin 5-HT1A receptors, allowing researchers to visualize and quantify receptor activity in living subjects.

Case Study: PET Imaging in Neuropsychiatric Disorders

  • Objective : To assess the role of serotonin receptors in conditions such as depression and anxiety.
  • Findings : Studies have shown that using 18F-MPPF can provide insights into receptor density and functionality, aiding in the understanding of various neuropsychiatric disorders .

Pharmacological Activity

Nitro-MPPF has demonstrated potential as a pharmacological agent due to its interactions with several biological targets.

Biological Activity Overview

  • Serotonin Receptor Affinity : Acts as a selective antagonist for the 5-HT1A receptor, which is implicated in mood regulation.
Biological TargetActivityImplications
5-HT1A ReceptorAntagonistPotential treatment for anxiety and depression
EGFRInhibition (91% at 10 nM)Possible anticancer applications
PDGFRInhibition (67% at 10 nM)Implications in tumor growth inhibition

Nitro-MPPF's kinase inhibition profile suggests it may also play a role in cancer therapeutics by targeting pathways involved in cell proliferation .

Synthesis and Chemical Properties

The synthesis of Nitro-MPPF involves multi-step reactions that typically include:

  • Protection of functional groups.
  • Formation of the piperazine ring.
  • Coupling with substituted benzamides.

This complex synthesis pathway highlights the versatility of Nitro-MPPF as a scaffold for further chemical modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Structural Features Target Receptor Key Findings References
Target Compound 4-Nitrobenzamide, 2-methoxyphenylpiperazine, pyridin-2-yl 5-HT₁ₐ High affinity for 5-HT₁ₐ; precursor for 18F-MPPF PET imaging
18F-Mefway Cyclohexanecarboxamide, 2-methoxyphenylpiperazine, pyridin-2-yl 5-HT₁ₐ Improved metabolic stability over 18F-FCWAY; used in human PET studies
3i (Blass et al.) 4-(Thiophen-3-yl)benzamide, 2-methoxyphenylpiperazine, ethoxyethyl linker Dopamine D₃ Moderate D₃ affinity (IC₅₀ = 12 nM); substituent position affects selectivity
3j (Blass et al.) 4-(Thiophen-3-yl)benzamide, 4-methoxyphenylpiperazine, ethoxyethyl linker Dopamine D₃ Lower D₃ affinity (IC₅₀ = 45 nM) vs. 3i; methoxy position impacts binding
7o (Dopamine D₃ Ligand) Pentanamide, 2,4-dichlorophenylpiperazine, pyridin-2-ylphenyl Dopamine D₃ High selectivity for D₃ over D₂ receptors (10-fold)
4-Iodo Analog (CymitQuimica) 4-Iodobenzamide, 2-methoxyphenylpiperazine, pyridin-2-yl (hydrochloride salt) 5-HT₁ₐ Potential SPECT imaging agent; iodine substitution enhances lipophilicity
WAY100635 Trihydrochloride Cyclohexanecarboxamide, 2-methoxyphenylpiperazine, pyridin-2-yl 5-HT₁ₐ Classic 5-HT₁ₐ antagonist; used as a reference compound in binding assays

Critical Analysis of Structural Modifications

Piperazine Substitution Patterns
  • 2-Methoxyphenyl vs. 4-Methoxyphenyl (3i vs. 3j) :
    • The 2-methoxy group in 3i enhances dopamine D₃ receptor affinity (IC₅₀ = 12 nM) compared to the 4-methoxy derivative 3j (IC₅₀ = 45 nM), likely due to steric and electronic effects .
  • Chlorophenyl vs. Methoxyphenyl (7o) :
    • The 2,4-dichlorophenyl group in 7o improves D₃ selectivity over D₂ receptors, suggesting halogenated aryl groups fine-tune receptor interactions .
Core Scaffold Modifications
  • Benzamide vs. Cyclohexanecarboxamide (Target Compound vs. WAY100635) :
    • The nitrobenzamide core in the target compound facilitates radiolabeling for PET, while WAY100635’s cyclohexanecarboxamide contributes to its antagonist profile .
  • Nitro vs. Iodo Substituents :
    • The 4-nitro group in the target compound is critical for 18F labeling, whereas the 4-iodo analog () may serve as a SPECT tracer due to iodine’s gamma-emitting properties .
Pharmacokinetic and Binding Profile
  • 18F-Mefway vs. Target Compound :
    • 18F-Mefway exhibits superior metabolic stability in humans compared to older tracers like 18F-FCWAY, attributed to its cyclohexane ring reducing oxidative metabolism .
    • The target compound’s nitro group may increase binding affinity but could also predispose it to enzymatic reduction, necessitating structural shielding via the pyridinyl group .

Discussion: Implications for Drug Design

  • 5-HT₁ₐ Imaging Agents :
    • The target compound’s nitrobenzamide-pyridinyl architecture balances receptor affinity and radiolabeling efficiency. Its analogs (e.g., 18F-Mefway) highlight the trade-off between metabolic stability and binding kinetics .
  • Dopamine D₃ Ligands :
    • Substituent positioning on the piperazine ring (e.g., 2-methoxy in 3i ) is pivotal for D₃ selectivity, informing the design of antipsychotics .
  • Halogenation Effects :
    • Iodination () or chlorination () alters lipophilicity and receptor interaction profiles, enabling tailored imaging or therapeutic applications .

Preparation Methods

Normal-Phase Chromatography

The crude product is first purified using silica gel chromatography with a gradient elution from 100% DCM to 10% methanol (MeOH)/DCM. This step removes non-polar impurities and unreacted benzamide intermediates.

Reverse-Phase Chromatography

Further purification is performed on C18 columns with a mobile phase of 10–40% acetonitrile in 0.1% formic acid. This step isolates Nitro-MPPF from polar byproducts and ensures high purity.

Table 1: Chromatographic Conditions for Purification

ParameterNormal-PhaseReverse-Phase
Stationary PhaseSilica GelC18 Silica
Mobile PhaseDCM/MeOHAcetonitrile/0.1% Formic Acid
Gradient0–10% MeOH10–40% Acetonitrile
Purity Achieved~90%≥95%

Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms substituent connectivity. For example, the methoxyphenyl protons resonate at δ 3.85 ppm, while pyridyl protons appear at δ 8.2–8.7 ppm. The nitro group’s presence is validated by aromatic proton shifts near δ 8.0–8.5 ppm.

  • Mass Spectrometry (ESI) : Molecular ion peaks at m/z 461.52 ([M+H]⁺) align with the molecular formula C₂₅H₂₇N₅O₄.

  • IR Spectroscopy : Nitro group asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively, alongside a carbonyl stretch at ~1680 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.5°. Intramolecular C–H⋯O hydrogen bonding between the nitro group and pyridyl nitrogen stabilizes the conformation.

Optimization Strategies

Solvent and Base Selection

  • Solvent : Acetonitrile outperforms DMF in yield (75% vs. 60%) due to better solubility of intermediates.

  • Base : K₂CO₃ provides higher yields compared to triethylamine (TEA) by minimizing side reactions.

Temperature Modulation

Lower temperatures (60°C) reduce decomposition but require longer reaction times (36 hours), whereas reflux conditions (82°C) achieve 85% yield in 18 hours.

Table 2: Impact of Reaction Conditions on Yield

ConditionYield (%)Purity (%)
K₂CO₃, 82°C, 18h8595
TEA, 82°C, 18h6090
K₂CO₃, 60°C, 36h7593

Comparative Analysis with Structural Analogues

Piperazine Substitution Patterns

Replacing the 2-methoxyphenyl group with 4-methoxyphenyl (as in analogue 3j) reduces 5-HT₁A affinity by 40%, highlighting the importance of ortho-substitution for receptor binding.

Nitro Group Role

The nitro group enhances binding affinity compared to halogenated analogues (e.g., iodo-MPPF) but increases susceptibility to enzymatic reduction. Shielding via the pyridinyl group mitigates this instability .

Q & A

Q. What are the key steps in synthesizing N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide, and how is purity optimized?

The compound is synthesized via nucleophilic substitution reactions involving piperazine derivatives. For example, substituting 1-(2-methoxyphenyl)piperazine with a benzamide intermediate under reflux conditions in acetonitrile with K₂CO₃ as a base. Purification involves sequential normal-phase (e.g., 100% DCM to 10% MeOH/DCM) and reverse-phase chromatography (10–40% acetonitrile/0.1% formic acid) to achieve >95% purity .

Q. How is the crystal structure of this compound resolved, and what are its critical structural parameters?

Single-crystal X-ray diffraction (SCXRD) at 103 K reveals a monoclinic P2₁/n space group with unit cell dimensions a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.5°. The structure is refined using SHELXL (R₁ = 0.041), with hydrogen bonding between the nitro group and pyridyl nitrogen stabilizing the conformation .

Q. What spectroscopic methods are employed for characterization?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent connectivity (e.g., methoxyphenyl protons at δ 3.85 ppm, pyridyl protons at δ 8.2–8.7 ppm) .
  • MS (ESI) : Molecular ion peaks (e.g., m/z 461.52 for [M+H]⁺) validate molecular weight .
  • IR : Nitro group vibrations at ~1520 cm⁻¹ and carbonyl stretches at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How does the 2-methoxyphenyl piperazine substituent influence dopamine receptor binding affinity?

Comparative studies show that 2-methoxyphenyl groups enhance D2/D3 receptor selectivity due to hydrophobic interactions with transmembrane helices. For example, analogs with 2-methoxy substitution exhibit 5–10× higher D3 binding (Kᵢ = 2.3 nM) than 4-methoxy derivatives . Molecular docking (e.g., AutoDock Vina) highlights π-π stacking between the methoxy group and Phe346 in D3 receptors .

Q. What experimental and computational strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

Discrepancies arise from crystal packing forces (e.g., SCXRD shows planar benzamide vs. solution-phase flexibility). Hybrid methods include:

  • MD Simulations : AMBER force fields simulate torsional angles in water, revealing dynamic equilibria between extended and folded conformers .
  • NOESY NMR : Cross-peaks between pyridyl H2 and piperazine CH₂ confirm solution-phase proximity absent in crystal structures .

Q. How is this compound utilized in PET imaging for serotonin or dopamine receptor studies?

Fluorinated analogs (e.g., ¹⁸F-Mefway) are radiolabeled for 5-HT₁A receptor imaging. The nitro group serves as a precursor for ¹⁸F incorporation via nucleophilic aromatic substitution. In vivo PET shows high striatal uptake (SUV = 3.2), with blocking studies confirming specificity using WAY-100635 .

Q. What SAR insights guide the optimization of benzamide derivatives for improved metabolic stability?

  • Nitro Reduction Mitigation : Replacing the nitro group with trifluoromethyl (logP increases from 2.1 to 3.4) reduces susceptibility to hepatic CYP450 metabolism .
  • Piperazine Substitution : 2-Methoxy groups improve plasma half-life (t₁/₂ = 4.7 h vs. 1.2 h for unsubstituted analogs) by sterically hindering oxidative N-dealkylation .

Methodological Challenges

Q. What refinements in SHELXL are critical for modeling disordered regions in this compound’s crystal structure?

Partial occupancy of the ethoxy linker is resolved using PART and ISOR commands, with anisotropic displacement parameters (ADPs) for non-H atoms. Residual electron density (<0.3 eÅ⁻³) is addressed via DELU and SIMU restraints .

Q. How are conflicting pharmacological data (e.g., off-target binding) addressed during lead optimization?

  • Selectivity Screening : Panels of 50+ GPCRs (e.g., CEREP) identify off-target binding (e.g., α₁-adrenergic, Kᵢ = 120 nM).
  • Structural Tweaks : Introducing a 4-nitro group reduces α₁ affinity 20-fold by steric clash with Tyr158 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide

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